molecular formula C21H22N6O3 B609778 Osi-027 CAS No. 936890-98-1

Osi-027

货号 B609778
CAS 编号: 936890-98-1
分子量: 406.45
InChI 键: JROFGZPOBKIAEW-HAQNSBGRSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

OSI-027 is a potent and selective inhibitor of mTORC1 and mTORC2 with IC50 values of 22nM and 65nM, respectively . It is developed as a potent anticancer agent through inhibiting mTORC1 and mTORC2 . It shows more than 100-fold selectivity against mTOR over other PI3K-related kinases in biochemical assays .


Molecular Structure Analysis

The molecular formula of OSI-027 is C21H22N6O3 . The molecular weight is 406.44 g/mol . The InChI is 1S/C21H22N6O3/c1-30-15-4-2-3-13-9-14 (25-16 (13)15)17-18-19 (22)23-10-24-27 (18)20 (26-17)11-5-7-12 (8-6-11)21 (28)29/h2-4,9-12,25H,5-8H2,1H3, (H,28,29) (H2,22,23,24) .


Chemical Reactions Analysis

While specific chemical reactions involving OSI-027 are not detailed in the available literature, it’s known that OSI-027 can inhibit both mTORC1 and mTORC2 pathways by directly hijacking the ATP-binding site of mTOR proteins .


Physical And Chemical Properties Analysis

OSI-027 is a crystalline solid . It is insoluble in water and ethanol but soluble in DMSO to a concentration of 32.5 mg/mL .

科学研究应用

  1. 抗胰腺癌活性:OSI-027已经表现出对人类胰腺癌细胞的生存和生长具有抑制作用。它诱导这些细胞的caspase依赖性凋亡死亡,并在体外和体内与化疗药物吉西他滨(gemcitabine)联合使用时显示出增强的疗效(Chen, Xu, Zhang, Xu, Wang, Tang, & Tang, 2015)

  2. 对胰腺导管腺癌的有效性:OSI-027抑制胰腺导管腺癌(PDAC)细胞系的增殖,并下调多个与癌细胞存活相关的信号通路。其与吉西他滨的联合作用产生协同效应,为PDAC的潜在新临床治疗提供了基础(Zhi, Chen, Xue, Liang, Chen, Zhou, Wen, Hu, Shen, Bai, & Liang, 2015)

  3. mTOR信号通路的抑制机制:对OSI-027的计算研究揭示了其与mTOR的结合方式和分子相互作用。这项研究提出了OSI-027类似物作为潜在更好的抑制剂,为进一步药物开发提供了方向(Rehan, 2017)

  4. 与雷帕霉素的不同特性:OSI-027被描述为mTORC1和mTORC2的选择性和有效的双重抑制剂,使其与雷帕霉素有所区别。这一特性使其成为一种有前途的抗癌药物,如在各种人类异种移植模型中所示,并已进入I期临床试验(Bhagwat, Gokhale, Crew, Cooke, Yao, Mantis, Kahler, Workman, Bittner, Dudkin, Epstein, Gibson, Wild, Arnold, Houghton, & Pachter, 2011)

  5. 在胃癌中的应用:OSI-027与奥沙利铂结合显示出在抑制P-gp诱导方面对治疗胃癌具有潜力,P-gp是化疗耐药的一个因素。这种联合治疗为胃癌治疗开辟了新途径(Xu, Zhu, Wang, Miao, Du, Zheng, Wang, Li, Xu, Xia, & Guan, 2020)

  6. 对胆管癌细胞迁移的调控:OSI-027通过靶向mTORC1/2减少胆管癌细胞的迁移,为其在限制这些癌细胞转移能力中的潜在用途提供了见解(Joechle, Jumaa, Thriene, Hellerbrand, Kulemann, Fichtner-Feigl, Lang, & Guenzle, 2022)

安全和危害

OSI-027 is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

未来方向

OSI-027 has shown robust antitumor activity in several different human xenograft models representing various histologies . It has also been found to reduce the migratory and metastatic capacity of cholangiocarcinoma cells in vitro . These findings suggest that dual inhibitors like OSI-027 could help block refractory or recurrent cancers and perhaps other neoplasms .

属性

IUPAC Name

4-[4-amino-5-(7-methoxy-1H-indol-2-yl)imidazo[5,1-f][1,2,4]triazin-7-yl]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6O3/c1-30-15-4-2-3-13-9-14(25-16(13)15)17-18-19(22)23-10-24-27(18)20(26-17)11-5-7-12(8-6-11)21(28)29/h2-4,9-12,25H,5-8H2,1H3,(H,28,29)(H2,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JROFGZPOBKIAEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1NC(=C2)C3=C4C(=NC=NN4C(=N3)C5CCC(CC5)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901025951
Record name trans-4-[4-Amino-5-(7-methoxy-1H-indol-2-yl)imidazo[5,1-f][1,2,4]triazin-7-yl]cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901025951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Osi-027

CAS RN

936890-98-1
Record name OSI-027
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0936890981
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name OSI-027
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12387
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name trans-4-[4-Amino-5-(7-methoxy-1H-indol-2-yl)imidazo[5,1-f][1,2,4]triazin-7-yl]cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901025951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OSI-027
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25MKH1SZ0M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
1,240
Citations
SV Bhagwat, PC Gokhale, AP Crew, A Cooke… - Molecular cancer …, 2011 - AACR
… Furthermore, in COLO 205 and GEO colon cancer xenograft models, OSI-027 shows … of tumor growth and establish OSI-027 as a potent anticancer agent. OSI-027 is currently in phase I …
Number of citations: 209 aacrjournals.org
M Rehan - Journal of Cellular Biochemistry, 2017 - Wiley Online Library
… phases of proposed compound with that of OSI-027 revealed that both, bound to the same … into the OSI-027 mediated inhibition of mTOR kinase and proposed an OSI-027 analog as …
Number of citations: 31 onlinelibrary.wiley.com
J Mateo, D Olmos, H Dumez, S Poondru… - British journal of …, 2016 - nature.com
… The primary objective of the study was to determine MTD and recommend a dose and schedule of OSI-027 for phase 2 trials. Secondary objectives included tolerability, safety and …
Number of citations: 53 www.nature.com
X Zhi, W Chen, F Xue, C Liang, BW Chen, Y Zhou… - Oncotarget, 2015 - ncbi.nlm.nih.gov
… the effect of OSI-027 in PDAC remains unclear. Thus, in this study, the effects of OSI-027 were … treatment of OSI-027 and RAPA, Western blot analyses showed that both 5 μM and 10 μM …
Number of citations: 19 www.ncbi.nlm.nih.gov
J Chen, K Liu, Y Liu, X Wang… - Experimental …, 2019 - Wiley Online Library
… efficiently than OSI-027. Together, our results imply that concurrent targeting of mTORC1/2 by OSI-027 potently … Thus, OSI-027 may have translational value for the treatment of keloid. …
Number of citations: 9 onlinelibrary.wiley.com
J Lou, JX Lv, YP Zhang, ZJ Liu - Cell Biology International, 2022 - Wiley Online Library
… cells were notably upregulated by OSI-027, while the effect of OSI-027 was partially reversed in the presence of FOXO3a siRNA. In addition, OSI-027-decreased colon cancer cell …
Number of citations: 4 onlinelibrary.wiley.com
B Chen, M Xu, H Zhang, M Xu, X Wang… - DNA and Cell …, 2015 - liebertpub.com
… activity of OSI-027, a potent … OSI-027 inhibited survival and growth of both primary and transformed (PANC-1 and MIA PaCa-2 lines) human pancreatic cancer cells. Meanwhile, OSI-027 …
Number of citations: 14 www.liebertpub.com
E Xu, H Zhu, F Wang, J Miao, S Du… - Current Molecular …, 2021 - ingentaconnect.com
… In the present study, we investigated the potential activity of OSI-027, a potent and selective … , the effect of OSI-027 in GC remains unclear. Thus, in this study, the effects of OSI027 were …
Number of citations: 8 www.ingentaconnect.com
PC Gokhale, SV Bhagwat, AP Crew, A Cooke, C Mantis… - Cancer Research, 2010 - AACR
… OSI-027 is a selective small molecule dual inhibitor of both … mg/kg oral dose of OSI-027 resulted in significant inhibition of … with a corresponding plasma OSI-027 concentration of 2.2 μM. …
Number of citations: 1 aacrjournals.org
J Mateo, P Schoffski, D Olmos, H Dumez… - Molecular cancer …, 2013 - AACR
… We conducted a first-in-human study of OSI-027, an orally bio-available inhibitor of both mTORC1 and mTORC2, with the aim of evaluating its safety, pharmacokinetics (PK), maximum …
Number of citations: 2 aacrjournals.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。